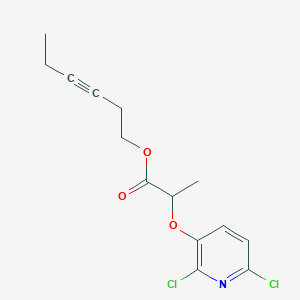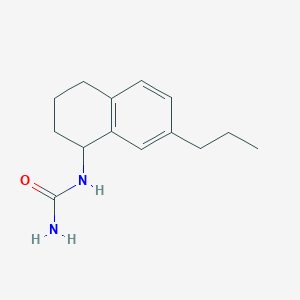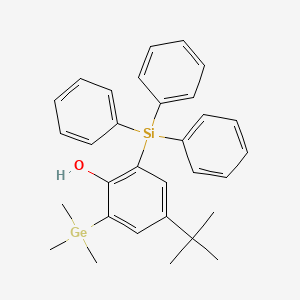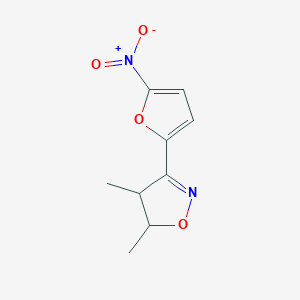![molecular formula C29H29N B14506341 4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile CAS No. 62856-12-6](/img/structure/B14506341.png)
4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile is a chemical compound with the molecular formula C29H29N. It is known for its unique structure, which includes a biphenyl core with an octyl group and a benzonitrile moiety. This compound is often used in the study of liquid crystals due to its interesting phase behavior and thermal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Octyl Group: The octyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Ethynyl Group: The ethynyl group is attached using a Sonogashira coupling reaction.
Formation of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product is a substituted benzonitrile.
Aplicaciones Científicas De Investigación
4-[(4’-Octyl[1,1’-biphenyl]-4-yl)ethynyl]benzonitrile has several scientific research applications:
Chemistry: Used as a model compound in the study of liquid crystals and their phase behavior.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including liquid crystal displays
Propiedades
Número CAS |
62856-12-6 |
|---|---|
Fórmula molecular |
C29H29N |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[2-[4-(4-octylphenyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C29H29N/c1-2-3-4-5-6-7-8-24-15-19-28(20-16-24)29-21-17-26(18-22-29)10-9-25-11-13-27(23-30)14-12-25/h11-22H,2-8H2,1H3 |
Clave InChI |
XKKCKHVEVDYWLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)


![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)

